1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

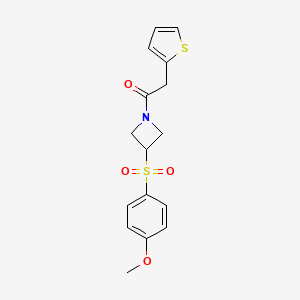

This compound features a β-ketosulfone scaffold with a 4-methoxyphenylsulfonyl group attached to an azetidine (four-membered nitrogen-containing ring) and a thiophen-2-yl ethanone moiety. The thiophene ring contributes aromaticity and electron-rich properties.

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-21-12-4-6-14(7-5-12)23(19,20)15-10-17(11-15)16(18)9-13-3-2-8-22-13/h2-8,15H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRXEPGFZOBTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 305.36 g/mol. The compound's structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes involved in cell wall synthesis, such as transpeptidases (penicillin-binding proteins). By binding to these enzymes, the compound inhibits bacterial cell wall synthesis, leading to bactericidal effects. This mechanism is crucial for its potential use as an antibacterial agent .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's lipophilicity, enhanced by the trifluoromethyl group in similar compounds, may improve cell membrane permeability and facilitate interaction with bacterial targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The sulfonamide functional group is known to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Study on Azetidine Derivatives : A study investigated the synthesis and biological evaluation of azetidine derivatives, revealing that modifications to the azetidine ring significantly influenced antibacterial activity. Compounds with similar structural features showed promising results against Staphylococcus aureus and Escherichia coli .

- Thiadiazole Compounds : Research on thiadiazole derivatives demonstrated their antibacterial efficacy comparable to standard antibiotics. The presence of sulfonamide groups in these compounds was linked to enhanced biological activity, suggesting similar potential for this compound .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds targeting transpeptidase enzymes effectively disrupt bacterial cell wall synthesis, confirming the importance of this pathway in the antibacterial efficacy of related molecules .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.36 g/mol |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Mechanism of Action | Inhibition of transpeptidase enzymes |

| Potential Applications | Antibacterial and anti-inflammatory therapies |

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Substituents

Substituents on the phenylsulfonyl group significantly influence electronic properties and synthetic yields:

Key Insight : Electron-donating groups (e.g., OCH₃) improve reaction efficiency, likely by stabilizing intermediates during C–S coupling.

Heterocyclic Ring Modifications

The azetidine ring distinguishes the target compound from analogs with larger nitrogen-containing rings:

Thiophene vs. Other Aromatic Groups

Replacing thiophene with other aromatic systems alters electronic and steric profiles:

Key Insight : Thiophene’s electron-rich nature facilitates electrophilic substitutions, while fused systems (e.g., dibenzothiophene) may enhance binding to aromatic receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.